molecular formula C19H18ClN5OS B3012952 N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 923687-07-4

N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B3012952
CAS RN: 923687-07-4
M. Wt: 399.9
InChI Key: FFPKEOJWLITLGH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18ClN5OS and its molecular weight is 399.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide and its derivatives have been studied for their potential as anticancer agents. Specifically, compounds synthesized from 5-methyl-4-phenylthiazole derivatives showed promising selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019). Additionally, related compounds have demonstrated inhibitory effects on the growth of cervical and bladder cancer cell lines (Balewski et al., 2020).

Antimicrobial Activity

  • Derivatives of N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide have been explored for antimicrobial properties. Studies have found that certain triazole derivatives exhibit potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011). Similarly, 1,2,4-triazole and 1,3,4-thiadiazole derivatives have shown promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

Synthesis and Characterization

  • Research has been conducted on the synthesis and structural elucidation of related compounds. For instance, studies on the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for peripheral benzodiazepine receptors using SPECT highlight the diverse applications of these compounds in various fields (Katsifis et al., 2000).

Other Applications

  • Additional research has focused on the synthesis of novel derivatives and their evaluation in various biological activities, such as antifungal and apoptotic effects against Candida species (Çavușoğlu et al., 2018), and the investigation of potential inhibitors for indoleamine 2,3-dioxygenase in cancer immunotherapy (Peng et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5OS/c1-13-7-8-14(11-16(13)20)21-17(26)12-27-19-23-22-18-24(9-10-25(18)19)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPKEOJWLITLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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